molecular formula C11H21NO3 B12934097 Tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate

Tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate

Cat. No.: B12934097
M. Wt: 215.29 g/mol
InChI Key: QNVPXIMDUBAIPY-IUCAKERBSA-N
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Description

tert-Butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a hydroxymethyl group at the cis-3 position and a methyl group at the 4 position of the heterocyclic ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step syntheses . This compound is primarily utilized as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors, enzyme activators, and other bioactive molecules.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

QNVPXIMDUBAIPY-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1CN(C[C@H]1CO)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1CO)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate typically involves the reaction of cis-3-(hydroxymethyl)-4-methyl-pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. In drug development, the compound may interact with specific molecular targets such as receptors or enzymes, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

a) tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS 2607831-43-4)
  • Structural Difference : Fluorine atoms at the 3,3 positions replace hydrogen atoms.
  • Impact : The electronegative fluorine atoms increase lipophilicity and metabolic stability compared to the hydroxymethyl group in the target compound. This modification may enhance membrane permeability in drug candidates .
  • Applications : Likely used in fluorinated analogs of pharmaceuticals to optimize pharmacokinetic properties.
b) tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2)
  • Structural Difference : Lacks the 4-methyl group present in the target compound.
  • Impact : The absence of steric hindrance at position 4 may increase reactivity in nucleophilic substitution or coupling reactions. However, reduced steric bulk could lower selectivity in enzyme-binding interactions .
  • Applications: Simpler intermediates for non-sterically demanding syntheses.
c) tert-Butyl cis-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 872714-78-8)
  • Structural Difference: Features an aminomethyl group at position 3 and a hydroxyl group at position 4.
  • The hydroxyl group at position 4 may participate in hydrogen bonding, influencing biological target interactions .
  • Applications : Useful in prodrug strategies or as a precursor for bioactive molecules requiring amine functionality.
d) tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)
  • Structural Difference : Contains a trifluoromethyl group at position 3 and a hydroxyl group instead of hydroxymethyl.
  • Impact : The trifluoromethyl group is strongly electron-withdrawing, which may stabilize adjacent charges or alter electronic distribution in the molecule. The hydroxyl group reduces hydrophobicity compared to hydroxymethyl .
  • Applications : Valuable in medicinal chemistry for tuning electronic properties and metabolic resistance.

Functional Group Modifications on the Boc-Protected Amine

a) tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
  • Structural Difference: A pyrimidine ring with nitro and dibenzylamino substituents is attached to the pyrrolidine.
  • Impact : The extended aromatic system enables π-π stacking interactions, making this compound suitable for targeting nucleic acids or kinases. The nitro group may serve as a synthetic handle for further reduction or functionalization .
  • Applications : Intermediate for kinase inhibitors or nucleotide analogs.

Comparative Analysis Table

Compound Name (CAS) Position 3 Substituent Position 4 Substituent Key Functional Features Potential Applications
Target Compound (Not explicitly listed in evidence) cis-3-hydroxymethyl Methyl Boc-protected, steric hindrance Kinase inhibitors, enzyme activators
2607831-43-4 3,3-difluoro, 4-hydroxymethyl Methyl Fluorinated, lipophilic Optimized drug candidates
138108-72-2 3-hydroxymethyl None Reduced steric bulk General synthetic intermediates
872714-78-8 3-aminomethyl Hydroxyl Amine functionality, hydrogen bonding Prodrugs, bioactive molecules
1052713-78-6 3-hydroxy, 3-trifluoromethyl Methyl Electron-withdrawing, polar Medicinal chemistry optimization

Research Findings and Implications

  • Steric Effects : The 4-methyl group in the target compound introduces steric hindrance, which can slow unwanted side reactions but may also reduce yields in certain coupling reactions compared to analogs like CAS 138108-72-2 .
  • Metabolic Stability : Fluorinated analogs (e.g., CAS 2607831-43-4) exhibit enhanced metabolic stability, whereas hydroxymethyl-containing compounds may undergo oxidation or conjugation in vivo .
  • Synthetic Utility : Compounds with aromatic extensions (e.g., CAS 1052713-78-6) are more specialized, while simpler analogs like the target compound are versatile intermediates for diverse syntheses .

Biological Activity

Tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate, with the molecular formula C11_{11}H21_{21}NO3_3 and a molecular weight of approximately 215.29 g/mol, is a compound characterized by a pyrrolidine ring substituted with a tert-butyl group and hydroxymethyl group. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence metabolic pathways, suggesting its potential as a therapeutic agent.

Key Interactions:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to various receptors, influencing physiological responses.

Research Findings

Recent studies have highlighted the compound's promising biological activities, particularly in cancer therapy and neurodegenerative diseases.

Case Studies:

  • Cancer Therapy : Research indicates that certain derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that modifications in the pyrrolidine structure enhance cytotoxicity against cancer cell lines, suggesting that similar modifications in this compound could yield beneficial effects against tumors .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects by inhibiting cholinesterase enzymes, which are implicated in Alzheimer’s disease. The potential for this compound to act similarly warrants further investigation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds has been made:

Compound NameMolecular FormulaMolecular Weight
This compoundC11_{11}H21_{21}NO3_3215.29 g/mol
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylateC10_{10}H19_{19}NO3_3201.26 g/mol
(R)-N-(tert-butoxycarbonyl)-3-hydroxypyrrolidineC10_{10}H19_{19}NO3_3201.26 g/mol
(3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylateC11_{11}H21_{21}NO4_4233.28 g/mol

This table illustrates how structural differences can influence biological activity and pharmacological potential.

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl cis-3-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate with high stereochemical fidelity?

  • Methodological Answer : The synthesis typically involves multi-step routes, including protection/deprotection strategies for the hydroxymethyl group and stereocontrol. For example, a Boc-protected pyrrolidine precursor can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to ensure cis-configuration (critical for biological activity) .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to isolate the cis isomer .
  • Reaction Optimization : Adjust reaction time (e.g., 2–24 hours) and temperature (0–20°C) to minimize epimerization .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine analytical techniques:
  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • NMR Spectroscopy : Confirm stereochemistry via 1H^1H- and 13C^13C-NMR coupling constants (e.g., J=57HzJ = 5–7 \, \text{Hz} for cis protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 258.18) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Based on GHS classifications for similar tert-butyl derivatives:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Mitigation : Monitor for acute toxicity (Category 4 for oral/dermal/inhalation routes) and provide immediate eye/skin rinsing with water .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

  • Methodological Answer : Employ density functional theory (DFT) or molecular docking:
  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., hydroxymethyl group) .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors) based on the pyrrolidine scaffold .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Systematic troubleshooting:
  • Impurity Profiling : LC-MS/MS to identify byproducts (e.g., trans isomers or Boc-deprotected derivatives) .
  • Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at 25°C and 50°C .
  • X-ray Crystallography : Single-crystal analysis (using SHELXL ) to unambiguously assign stereochemistry if NMR is inconclusive .

Q. How does the cis-configuration impact the compound’s biological or physicochemical properties?

  • Methodological Answer : Comparative studies between cis and trans isomers:
  • Solubility : Measure logP via shake-flask method (cis isomer often has lower logP due to intramolecular H-bonding) .
  • Bioactivity : Test in vitro assays (e.g., enzyme inhibition) to correlate stereochemistry with potency .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the ester group .

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